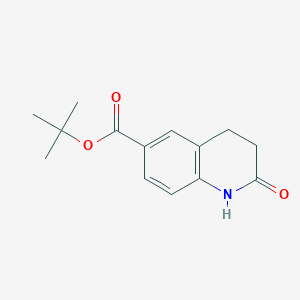
(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that features a six-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, leading to the formation of the thiazinane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidines: These compounds also contain a sulfur and nitrogen in a five-membered ring but differ in their chemical reactivity and applications.
Sulfonamides: Featuring a sulfonyl group attached to an amine, these compounds are widely used in medicinal chemistry.
Piperidines: Six-membered nitrogen-containing rings that are structurally similar but lack the sulfur atom.
Uniqueness
(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen in the ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(3R,6S)-3-methyl-6-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
LYUTUWGGXRPXEP-KOLCDFICSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](S(=O)(=O)N1)C2=CC=CC=C2 |
SMILES canonique |
CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






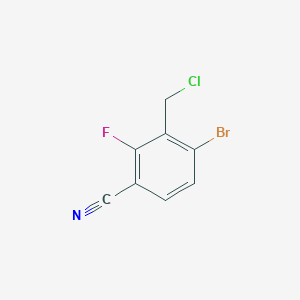
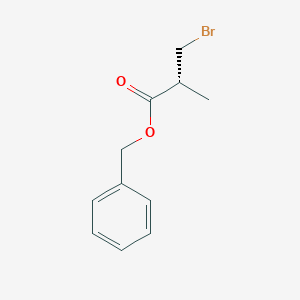
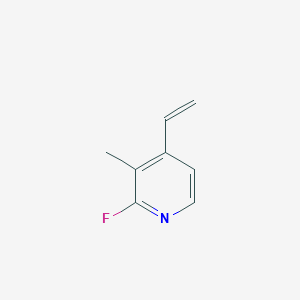

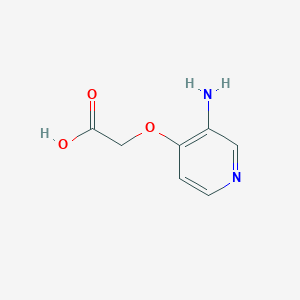
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
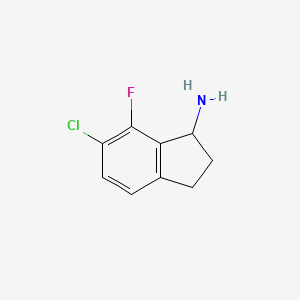
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)

